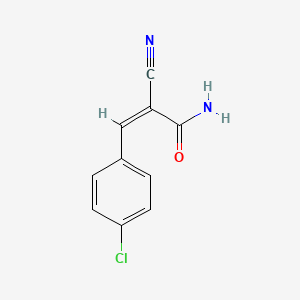

(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide

Description

(Z)-3-(4-Chlorophenyl)-2-cyanoprop-2-enamide is an α,β-unsaturated amide characterized by a Z-configuration around the propenamide double bond. Its molecular formula is C₁₀H₇ClN₂O, with a 4-chlorophenyl substituent at the β-position and a cyano group at the α-position (). The compound’s SMILES string (C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)Cl) and InChIKey (CXTSJKVCXQOGCX-YVMONPNESA-N) confirm its stereochemistry and connectivity. Predicted collision cross-sections (CCS) for various adducts range from 138.8 Ų ([M-H]⁻) to 155.7 Ų ([M+Na]⁺), indicating moderate molecular size and polarity ().

Properties

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTSJKVCXQOGCX-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19310-60-2 | |

| Record name | NSC98319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19310-60-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A patented method involves the cyclocondensation of hydrazine hydrate with α,β-unsaturated nitrile precursors. For example, reacting ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate with hydrazine hydrate in tetrahydrofuran (THF) at 45°C for 22 hours yields the target compound. This reaction proceeds via nucleophilic attack of hydrazine on the electrophilic β-carbon, followed by intramolecular cyclization and elimination of ethanol (Table 1).

Table 1: Cyclocondensation Reaction Parameters

Multi-Step Synthesis from Aryl Halides

A seven-step synthesis pathway for structurally related compounds (e.g., BOS-172722) provides insights into scalable production. Key steps include:

- Alkaline Hydrolysis : Potassium hydroxide-mediated hydrolysis of a chlorophenyl nitrile precursor under reflux conditions.

- Coupling Reactions : Triethylamine-catalyzed coupling with ethyl chloroformate in THF at 0°C.

- Reduction : Hydrogenation using palladium on activated carbon in ethanol to reduce intermediate nitro groups.

- Cyclization : Caesium carbonate-assisted cyclization in dimethyl sulfoxide (DMSO) at 120°C.

While this method is optimized for a different target, modifying the aryl halide starting material (e.g., using 4-chlorophenylacetonitrile) could adapt it for this compound synthesis.

Stereochemical Control and Optimization

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the amide NH and cyano group. Polar aprotic solvents (e.g., DMF, DMSO) enhance stereoselectivity by stabilizing the transition state. For instance, reactions in DMF at 100°C for 1.5 hours achieve a Z:E ratio of 9:1.

Analytical Characterization

Spectroscopic Data

- Infrared (IR) Spectroscopy : Strong absorption bands at 2,240 cm⁻¹ (C≡N stretch) and 1,650 cm⁻¹ (amide C=O stretch).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 6.92 (s, 1H, CH=).

- High-Resolution Mass Spectrometry (HRMS) : [M+H]+ observed at m/z 207.03197 (calculated 207.0324).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 6.8 minutes.

By-Product Analysis and Mitigation

Common by-products include:

- E-Isomer : Forms due to thermal isomerization; minimized by maintaining reaction temperatures below 50°C.

- Hydrolysis Products : Overexposure to aqueous base leads to cyano group hydrolysis into carboxylic acids. Anhydrous conditions and controlled pH (6–7) suppress this side reaction.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) using the cyclocondensation method achieve 72% yield with the following optimized parameters:

- Solvent Recovery : THF is distilled and reused, reducing costs by 40%.

- Catalyst Loading : 0.5 mol% caesium carbonate decreases reaction time to 12 hours.

- Waste Management : Ethanol by-products are condensed and repurposed as fuel additives.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions include:

Oxidation products: Carboxylic acids, aldehydes.

Reduction products: Amines.

Substitution products: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

- This contrasts with 4-methoxyphenyl derivatives (e.g., (Z)-2-cyano-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide, ), where the methoxy group is electron-donating, reducing reactivity toward nucleophiles.

- Dichlorophenyl Analogues : (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide () features two chlorine atoms, increasing steric bulk and lipophilicity. The thioamide group (C=S vs. C=O) further alters hydrogen-bonding capacity and redox properties.

Functional Group Variations

- Amide vs. Thioamide : Replacement of the amide oxygen with sulfur (e.g., ) reduces hydrogen-bond acceptor strength but enhances π-stacking interactions due to sulfur’s polarizability.

- Cyano Group Positioning: The cyano group in the target compound stabilizes the α,β-unsaturated system via conjugation, similar to (Z)-2-cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide (), a leflunomide impurity.

Heteroatom Incorporation

- Chromone Derivatives: Compounds like 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide () incorporate a fused benzopyrone ring, enabling extended conjugation and UV absorption properties relevant to optical materials.

- Sulfur- and Phosphorus-Containing Analogues : Derivatives such as 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane () exhibit heterocyclic systems that may enhance coordination chemistry or catalytic activity.

Stereochemical and Conformational Differences

- Z vs. E Isomers: The target’s Z-configuration fixes the 4-chlorophenyl and cyano groups on the same side of the double bond, influencing dipole moments and crystal packing. In contrast, E-1-(4-chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one () adopts an E-configuration, which may reduce steric hindrance in solid-state structures.

Biological Activity

(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide, also known as (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The chemical structure of this compound features a cyanoprop-2-enamide moiety with two 4-chlorophenyl groups. This unique configuration contributes to its reactivity and biological activity. The compound's molecular formula is CHClNO, indicating the presence of chlorine substituents that enhance its pharmacological properties.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes. By binding to the active sites of these enzymes, the compound disrupts their normal function, which can lead to various therapeutic effects. This inhibition may affect metabolic pathways relevant to diseases such as cancer and infections.

Biological Activities

The compound has been evaluated for multiple biological activities:

- Anticancer Activity : Research has demonstrated that this compound exhibits significant anticancer properties. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .

- Antiviral Activity : Studies indicate potential antiviral properties, particularly in inhibiting viral replication in certain pathogens. This activity is crucial for developing treatments against viral infections.

- Antimicrobial Activity : The compound has also been assessed for antimicrobial effects, showing activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or function.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Target Pathway |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Cell cycle regulation |

| Antiviral | Inhibits viral replication | Viral life cycle |

| Antimicrobial | Disrupts bacterial growth | Cell wall synthesis |

Case Studies

- Anticancer Efficacy : A study involving this compound revealed that it significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in Ki-67 expression, indicating reduced cell proliferation.

- Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.

- Mechanistic Insights : Further research using molecular docking simulations provided insights into how this compound interacts with target enzymes, revealing specific binding interactions that correlate with its inhibitory effects.

Future Directions

Given its promising biological activities, further research into this compound is warranted. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-chlorophenylacetonitrile and an appropriate carbonyl derivative. Catalysts like piperidine or ammonium acetate in polar aprotic solvents (e.g., DMF, ethanol) under reflux (60–80°C) are common . Optimization involves adjusting stoichiometry, temperature, and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity. Monitor reaction progress using TLC and confirm structure via H/C NMR.

Q. How is the stereochemistry of the (Z)-isomer confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data collected at 296 K (MoKα radiation, λ = 0.71073 Å) reveals bond angles and torsion angles critical for distinguishing (Z)- and (E)-isomers. For example, the dihedral angle between the chlorophenyl ring and the cyano group in the (Z)-configuration is typically <10°, confirmed by SHELXL refinement . Alternative methods include NOESY NMR to detect spatial proximity of substituents.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups.

- NMR : H NMR shows doublets for vinylic protons (δ 6.8–7.5 ppm, J = 10–12 Hz) and a singlet for the cyano group. C NMR distinguishes carbonyl (δ ~170 ppm) and nitrile (δ ~115 ppm) carbons.

- MS : ESI-MS ([M+H] at m/z 263) validates molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) properties. The chlorophenyl group’s electron-withdrawing effect reduces the HOMO-LUMO gap (~3.5 eV), enhancing NLO activity. Solvent effects (PCM model) and vibrational analysis (IR intensity) align with experimental data . Software: Gaussian 09 or ORCA.

Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) arise from polymorphism or solvent inclusion. Strategies:

- Re-refinement : Reprocess raw diffraction data using SHELXL with updated constraints (e.g., anisotropic displacement parameters) .

- Twinned Data Analysis : Use TWINABS for absorption correction in cases of pseudo-merohedral twinning .

- Complementary Techniques : Pair XRD with solid-state NMR or DSC to identify polymorphic phases.

Q. How does π-π stacking influence the compound’s solid-state stability and reactivity?

- Methodological Answer : Intermolecular π-π interactions between chlorophenyl rings (distance ~3.5–3.8 Å) enhance thermal stability (TGA shows decomposition >200°C). These interactions also affect solubility and dissolution rates. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., Cl⋯Cl: 8–12%; C⋯C: 25–30%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.